N-(Adamantan-1-YL)-N-methyl-2-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}acetamide
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Overview
Description
N-(Adamantan-1-YL)-N-methyl-2-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}acetamide is a complex organic compound that features a unique combination of adamantane, thiophene, and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Adamantan-1-YL)-N-methyl-2-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}acetamide typically involves multiple steps:
Formation of Adamantane Derivative: The adamantane moiety is often introduced through the reaction of 1-bromoadamantane with carboxylic acid amides in the presence of manganese salts and complexes.
Thiophene and Pyrimidine Integration: The thiophene and pyrimidine rings are incorporated through nucleophilic substitution reactions, where the thiophene derivative reacts with a pyrimidine precursor under controlled conditions.
Final Coupling: The final step involves coupling the adamantane derivative with the thiophene-pyrimidine intermediate using a suitable coupling agent, such as EDCI or DCC, in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(Adamantan-1-YL)-N-methyl-2-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the pyrimidine ring or other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Nucleophiles like amines, thiols, or halides, in solvents such as dimethylformamide or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyrimidine rings.
Scientific Research Applications
N-(Adamantan-1-YL)-N-methyl-2-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its stability and electronic properties may be useful in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions, especially those involving sulfur-containing compounds.
Industrial Applications: Its chemical properties make it suitable for use in various industrial processes, including catalysis and the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(Adamantan-1-YL)-N-methyl-2-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}acetamide involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and hydrophobicity, allowing the compound to interact with hydrophobic pockets in proteins or enzymes. The thiophene and pyrimidine rings can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(4-ADAMANTAN-1-YL-THIAZOL-2-YL)-N’-METHYL-OXALAMIDE
- N-(4-ADAMANTAN-1-YL-THIAZOL-2-YL)-N’-ETHYL-OXALAMIDE
- N-(4-ADAMANTAN-1-YL-THIAZOL-2-YL)-N’-DECYL-OXALAMIDE
Uniqueness
N-(Adamantan-1-YL)-N-methyl-2-{[4-(thiophen-2-YL)-6-(trifluoromethyl)pyrimidin-2-YL]sulfanyl}acetamide stands out due to its combination of adamantane, thiophene, and pyrimidine moieties. This unique structure provides a balance of hydrophobicity, electronic properties, and potential for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H24F3N3OS2 |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-(1-adamantyl)-N-methyl-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C22H24F3N3OS2/c1-28(21-9-13-5-14(10-21)7-15(6-13)11-21)19(29)12-31-20-26-16(17-3-2-4-30-17)8-18(27-20)22(23,24)25/h2-4,8,13-15H,5-7,9-12H2,1H3 |
InChI Key |
FGSNERRLJUCWQA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)CSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=CS2)C34CC5CC(C3)CC(C5)C4 |
Origin of Product |
United States |
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